Boc-D-Pro-OSu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

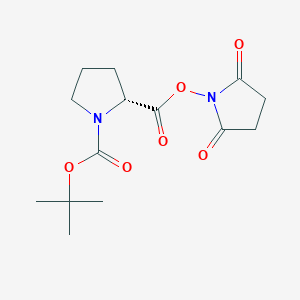

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICWIJISMKZDDY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201121419 | |

| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102185-34-2 | |

| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102185-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-D-Pro-OSu: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(tert-Butoxycarbonyl)-D-proline N-hydroxysuccinimide ester, commonly abbreviated as Boc-D-Pro-OSu, is a pivotal reagent in the field of synthetic peptide chemistry. As an activated derivative of D-proline, it serves as a crucial building block for the incorporation of the D-proline residue into peptide chains, particularly within the framework of Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The presence of the D-amino acid configuration is of particular interest in drug development, as it can significantly enhance the metabolic stability of peptide-based therapeutics by increasing their resistance to proteolytic degradation.[2] Furthermore, the inherent conformational rigidity of the proline ring structure is a valuable tool for introducing specific turns or kinks into a peptide backbone, thereby influencing its secondary structure and, consequently, its binding affinity to biological targets.[1][2]

This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with this compound, offering a critical resource for professionals engaged in peptide synthesis and drug discovery.

Core Chemical and Physical Properties

The fundamental characteristics of this compound are essential for its proper handling, storage, and effective use in synthetic applications. These properties are summarized below.

| Property | Value | Source(s) |

| Synonyms | N-alpha-t-Boc-D-proline N-hydroxysuccinimide ester, Boc-D-proline N-hydroxysuccinimide ester, (R)-1-(tert-Butoxycarbonyl)-2-(succinimidyloxycarbonyl)pyrrolidine | [3][4][5] |

| Molecular Formula | C14H20N2O6 | [3] |

| Molecular Weight | 312.32 g/mol | [4] |

| CAS Number | 102185-34-2 | [3][6] |

| Appearance | White to off-white powder or crystals | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetone. | [4][6] |

| Storage Temperature | -20°C under an inert atmosphere. | [4] |

Application in Peptide Synthesis

This compound is primarily utilized as an activated amino acid building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for the carboxyl moiety of Boc-D-proline. This activation facilitates the formation of a peptide bond with the free N-terminal amine of a growing peptide chain anchored to a solid support.[7]

The overall workflow for incorporating a this compound residue into a peptide sequence via SPPS follows a cyclical process of deprotection, neutralization, and coupling.

Experimental Protocols

The successful incorporation of this compound into a peptide chain requires precise execution of deprotection and coupling steps. The following protocols provide a general methodology for these key procedures in manual Boc-SPPS.

Protocol 1: N-terminal Boc Deprotection

This procedure removes the temporary N-terminal Boc protecting group from the resin-bound peptide, preparing it for coupling with this compound.

-

Resin Swelling: Swell the peptide-resin in an adequate volume of Dichloromethane (DCM) for 20-30 minutes in a reaction vessel.

-

Pre-wash: Drain the DCM and wash the resin with a deprotection solution (e.g., 50% Trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.[8]

-

Deprotection: Drain the pre-wash solution. Add a fresh portion of the deprotection solution to the resin and agitate the mixture for 20-30 minutes at room temperature.[8][9]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid. This is followed by washes with isopropanol (2 times) and then DCM (3-5 times) to remove the generated t-butyl cations and shrink the resin, which helps in removing trapped TFA.[8] The peptide-resin is now in its protonated TFA salt form.

Protocol 2: Coupling of this compound

This protocol describes the coupling of the activated this compound to the deprotected peptide-resin.

-

Neutralization: Swell the deprotected peptide-resin (TFA salt) in DCM. Neutralize the N-terminal ammonium salt by washing the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes (perform this step twice).[9] Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

-

Coupling Reaction: Immediately add a solution of this compound (typically 3-5 equivalents relative to the resin substitution) dissolved in a minimal amount of DMF or DCM to the neutralized peptide-resin.[9]

-

Reaction Agitation: Agitate the reaction mixture at room temperature for 1-4 hours.[9] The N-hydroxysuccinimide ester reacts with the free amine, forming a new peptide bond and releasing N-hydroxysuccinimide as a byproduct.

-

Monitoring: The completion of the coupling reaction should be monitored. Since the N-terminal residue is now a secondary amine (proline), the standard Kaiser test will give a false negative. The Isatin or Chloranil test is recommended for monitoring coupling to secondary amines.[9] If the test indicates incomplete coupling, a second coupling (recoupling) with a freshly prepared solution of this compound can be performed.[9]

-

Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.

Stability and Storage

The stability of this compound is critical for its successful application. The N-hydroxysuccinimide ester is susceptible to hydrolysis, and the Boc protecting group is labile to acid.[1][2]

-

Storage: To maintain its integrity and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) at -20°C.[4] It is crucial to prevent exposure to moisture and acidic conditions.

-

Handling: Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[10]

Conclusion

This compound is a highly valuable reagent for synthetic chemists, particularly in the realm of peptide-based drug development. Its pre-activated nature facilitates efficient coupling reactions, while the D-configuration of the proline residue offers a strategic advantage for enhancing the enzymatic stability of the final peptide product. A thorough understanding of its chemical properties and adherence to optimized experimental protocols are paramount to leveraging its full potential in the synthesis of complex and therapeutically relevant peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. This compound CAS#: 102185-34-2 [amp.chemicalbook.com]

- 5. chempep.com [chempep.com]

- 6. This compound | 102185-34-2 [chemicalbook.com]

- 7. Boc-Pro-OSu | 3392-10-7 | Benchchem [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-D-Pro-OSu: Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-proline N-hydroxysuccinimide ester, commonly abbreviated as Boc-D-Pro-OSu, is a pivotal reagent in synthetic chemistry, particularly in the field of peptide synthesis. It is a pre-activated derivative of D-proline, an amino acid that imparts unique conformational constraints on peptide structures. The incorporation of D-amino acids like D-proline is a key strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the structure, mechanism of action, and practical application of this compound for professionals engaged in peptide chemistry and drug development.

Structure and Chemical Properties

This compound is composed of a D-proline core, where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester.

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₆[1][2] |

| Molecular Weight | 312.32 g/mol |

| CAS Number | 102185-34-2[1] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (ACN) |

Spectroscopic Characterization

¹H NMR: The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the proline ring protons (multiplets between 1.8 and 4.4 ppm), and the succinimide ring protons (a singlet around 2.9 ppm). Due to the restricted rotation around the amide bond, some proton signals may appear as two distinct sets for the cis and trans rotamers. For the closely related Boc-D-Pro-OH, the following peaks have been reported in CDCl₃: δ 9.20 (br, 1H), 4.34 (t, 1H), 3.54-3.13 (m, 2H), 2.31-2.25 (m, 1H), 2.09- 1.88 (m, 3H), 1.48-1.42 (b, 9H).[3]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Boc urethane) | 1680 - 1700 |

| C=O (OSu ester) | ~1740, ~1780, ~1815 |

| C-N stretch | 1000 - 1250 |

| C-H stretch (alkane) | 2850 - 2960 |

Mechanism of Action: Amide Bond Formation

The "mechanism of action" of this compound is a chemical one, centered on its role as an acylating agent in amide bond formation. It is not known to be involved in any biological signaling pathways. The N-hydroxysuccinimide ester is a highly reactive group that serves as a good leaving group, facilitating the nucleophilic attack by a primary or secondary amine.

The reaction proceeds as follows:

-

The nucleophilic amine (e.g., the N-terminus of a growing peptide chain) attacks the carbonyl carbon of the OSu ester.

-

A tetrahedral intermediate is formed.

-

The N-hydroxysuccinimide anion is expelled as a leaving group.

-

A stable amide bond is formed, incorporating the Boc-D-proline residue into the peptide chain.

This reaction is highly efficient and proceeds under mild conditions, making this compound a valuable tool for peptide synthesis.

Mechanism of this compound mediated amide bond formation.

Quantitative Data in Peptide Synthesis

The efficiency of peptide coupling reactions is critical for the overall yield and purity of the final peptide. While specific kinetic data for this compound is not extensively published, the performance of activated esters in peptide synthesis is well-documented.

Table 1: Comparison of Coupling Methods for a Model Dipeptide Synthesis

This table provides representative data comparing the use of a pre-activated ester like this compound with in-situ activation methods for the synthesis of a model dipeptide.

| Coupling Method | Reagents | Typical Crude Yield (%) | Typical Crude Purity (HPLC, %) |

| Pre-activated Ester | This compound | 85 - 95 | >90 |

| Carbodiimide | Boc-D-Pro-OH, DIC, HOBt | 92 - 97 | 85 - 95 |

| Uronium Salt | Boc-D-Pro-OH, HBTU, DIEA | 90 - 98 | 88 - 96[4] |

| Phosphonium Salt | Boc-D-Pro-OH, PyBOP, DIEA | ~95 | ~90 |

Note: Yields and purities are sequence-dependent and can vary based on reaction conditions.

Table 2: Typical Parameters for Solid-Phase Peptide Synthesis (SPPS) using Boc-Amino Acids

| Parameter | Value | Notes |

| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution can be beneficial for longer or difficult sequences. |

| Boc-Amino Acid Excess | 2 - 4 equivalents | Relative to resin loading. |

| Coupling Time | 1 - 4 hours | Proline's secondary amine can lead to slower kinetics. Monitoring is recommended.[5] |

| Deprotection Reagent | 50% TFA in DCM | Standard condition for Boc group removal.[6] |

| Deprotection Time | 20 - 30 minutes | [5] |

| Neutralization Reagent | 10% DIEA in DCM | [6] |

| Neutralization Time | 5 - 10 minutes | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its application in peptide synthesis.

Synthesis of this compound

This protocol describes the activation of Boc-D-Proline using N-hydroxysuccinimide.

Materials:

-

Boc-D-Proline (Boc-D-Pro-OH)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

Procedure:

-

Dissolve Boc-D-Pro-OH (1.0 eq.) and NHS (1.1 eq.) in anhydrous DCM or EtOAc.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC or DIC (1.1 eq.) in the same solvent dropwise to the cooled mixture.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) or diisopropylurea will form.

-

Filter the urea byproduct and wash the solid with a small amount of the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes).

Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of a this compound residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA) (optional, for neutralization if starting from a salt)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform the appropriate deprotection step and wash the resin thoroughly.

-

Neutralization (if necessary): If the N-terminus is in a salt form (e.g., after TFA deprotection in Boc-SPPS), neutralize with a solution of 10% DIEA in DMF for 2 x 5 minutes, followed by thorough washing with DMF.

-

Coupling: a. Dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF. b. Add the this compound solution to the swollen and deprotected resin. c. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test for secondary amines, such as the Isatin or Chloranil test. A negative test indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling.

General workflow for incorporating this compound in SPPS.

Conclusion

This compound is a highly effective and convenient reagent for the introduction of D-proline residues in peptide synthesis. Its pre-activated nature simplifies the coupling step in SPPS, leading to high yields and purities. Understanding its chemical properties and the mechanism of amide bond formation is crucial for its successful application in the design and synthesis of novel peptide-based therapeutics and research tools. While direct, comprehensive experimental data for this compound is not always readily available in public databases, its behavior can be reliably predicted based on the extensive knowledge of Boc-chemistry and the use of N-hydroxysuccinimide esters in peptide synthesis.

References

Solubility Profile of Boc-D-Pro-OSu: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-D-proline N-hydroxysuccinimide ester (Boc-D-Pro-OSu), a critical reagent in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmaceutical sciences, offering detailed information on solvent compatibility, experimental protocols for solubility determination, and its application in synthetic workflows.

Executive Summary

This compound is an activated amino acid derivative widely used for the incorporation of D-proline residues into peptide chains. Understanding its solubility in various organic solvents is paramount for efficient reaction setup, purification, and handling. This guide summarizes the qualitative solubility of this compound, provides a detailed methodology for quantitative solubility assessment, and illustrates its use in the context of solid-phase peptide synthesis (SPPS).

Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, qualitative information from various chemical suppliers indicates its solubility in a range of common organic solvents. The following table summarizes this information. For reference, semi-quantitative data for the closely related compound, Boc-D-Pro-OH, is also included to provide a general solubility context.

| Solvent | Chemical Formula | This compound Solubility | Boc-D-Pro-OH Solubility (for reference) |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Clearly soluble (1 mmol in 2 mL)[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[2][3] | ~15 mg/mL (for L-enantiomer)[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2][3] | Data not available |

| Chloroform | CHCl₃ | Soluble[2][3] | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Soluble[2][3] | Data not available |

| Acetone | C₃H₆O | Soluble[2][3] | Data not available |

| Acetic Acid | C₂H₄O₂ | Data not available | Almost transparent[4] |

| Ethanol | C₂H₅OH | Data not available | ~15 mg/mL (for L-enantiomer)[4] |

| Aqueous Buffers | N/A | Sparingly Soluble (inferred) | Sparingly soluble[4] |

Experimental Protocol: Gravimetric Solubility Determination

For researchers requiring precise quantitative solubility data for specific applications, the following gravimetric method is a reliable experimental protocol. This method is adapted from standard laboratory practices for determining the solubility of small molecules and protected amino acids.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMF, DCM, Acetonitrile)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Calibrated pipettes

-

Drying oven or vacuum desiccator

-

Pre-weighed collection vials

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into the vial containing the excess solid.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the suspension vigorously using a magnetic stirrer for a predetermined equilibration period (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, remove the vial from the bath and let it stand for a short period to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette, ensuring no solid particles are transferred. Transfer this aliquot to a pre-weighed, labeled collection vial.

-

Solvent Evaporation: Remove the solvent from the collection vial. This can be achieved by gentle heating in a drying oven (ensure the temperature is well below the decomposition point of this compound) or, preferably, under high vacuum in a vacuum desiccator until a constant weight is achieved.

-

Mass Determination: Once the solvent is completely removed, accurately weigh the collection vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot taken

Safety Precautions: Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Application in Peptide Synthesis: A Workflow

This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (NHS) ester serves as an excellent leaving group, facilitating the acylation of the free N-terminal amine of the growing peptide chain attached to the solid support.

Caption: Workflow for Boc-SPPS incorporating this compound.

This workflow illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.[5] The process begins with the attachment of the first amino acid to a solid support. Each cycle involves the deprotection of the N-terminal Boc group with an acid like trifluoroacetic acid (TFA), followed by neutralization, and then the coupling of the next activated amino acid, such as this compound.[5][6] Wash steps are performed between each chemical reaction to remove excess reagents and byproducts. This cycle is repeated until the desired peptide sequence is assembled, after which the peptide is cleaved from the resin support.

References

An In-depth Technical Guide to Boc-D-Pro-OSu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-α-(tert-Butoxycarbonyl)-D-proline N-hydroxysuccinimide ester (Boc-D-Pro-OSu), a key reagent in solid-phase peptide synthesis (SPPS). The document outlines its chemical properties, detailed experimental protocols for its use, and its relevance in the development of peptide-based therapeutics.

Chemical and Physical Properties

This compound is a widely utilized amino acid derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, making it suitable for the Boc/Bzl protection strategy in SPPS. The N-hydroxysuccinimide (OSu) ester is an activated form that readily reacts with the free amino terminus of a growing peptide chain to form a stable peptide bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 102185-34-2 | [1][2] |

| Molecular Formula | C₁₄H₂₀N₂O₆ | [1] |

| Molecular Weight | 312.32 g/mol | [3] |

| Synonym | N-Boc-D-proline hydroxysuccinimide ester | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage Temperature | -20°C |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block for introducing D-proline residues into a peptide sequence. The D-configuration is often incorporated to increase proteolytic stability or to induce specific secondary structures in the peptide. The Boc-SPPS strategy, while considered more traditional than Fmoc-SPPS, is robust and particularly effective for synthesizing long or complex peptide sequences that may be prone to aggregation.[4] The repeated acidic steps for Boc group removal can help disrupt the formation of stable secondary structures during synthesis, thereby improving coupling efficiency.[4]

A critical aspect when using proline derivatives is the potential for side reactions. However, the acidic deprotection conditions of the Boc strategy result in a protonated N-terminal amine, which is less nucleophilic and thus reduces the likelihood of diketopiperazine formation, a common side reaction in Fmoc-SPPS, especially at the dipeptide stage.[4]

Experimental Protocols

The following protocols provide a generalized workflow for the incorporation of a this compound residue during manual Boc-SPPS on a Merrifield resin.

Resin Preparation and Swelling

-

Place the Merrifield resin in a suitable reaction vessel.

-

Wash the resin with dichloromethane (DCM) three to five times to remove any impurities.

-

Swell the resin in DCM for at least 20-30 minutes before proceeding with the synthesis.[5]

Boc Deprotection

This step removes the temporary N-terminal Boc protecting group from the growing peptide chain attached to the resin.

-

Drain the DCM from the swollen resin.

-

Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate the mixture for 1-2 minutes and then drain the solution (pre-wash).[5]

-

Add a fresh portion of the 50% TFA in DCM solution.

-

Agitate the mixture for 20-30 minutes at room temperature to ensure complete removal of the Boc group.[5][6]

-

Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.[6]

Neutralization

This step deprotonates the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.

-

Add a 10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM to the washed peptide-resin.[5]

-

Agitate the mixture for 5-10 minutes.[5]

-

Drain the DIEA solution and repeat the neutralization step one more time to ensure complete deprotonation.

-

Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess DIEA.[6]

Coupling of this compound

This protocol describes the coupling of the activated this compound to the deprotected N-terminus of the peptide-resin.

-

Dissolve this compound (typically 2-3 equivalents relative to the resin substitution) in N,N-dimethylformamide (DMF) or a mixture of DMF/DCM.

-

Add the this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[5]

-

Monitoring the Coupling Reaction: The completion of the coupling reaction should be monitored. Since the N-terminus is a secondary amine (proline), the standard Kaiser test will give a false negative. A specific test for secondary amines, such as the Isatin or Chloranil test, should be used.[5]

-

If the test indicates incomplete coupling, the coupling step should be repeated with a freshly prepared solution of the activated amino acid (recoupling).[5]

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove any unreacted reagents and byproducts.[5]

Peptide Cleavage from Resin

After the final amino acid has been coupled and the N-terminal Boc group removed, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.

Caution: This procedure often involves the use of highly corrosive and toxic reagents like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) and requires specialized equipment and stringent safety precautions.[4]

-

Thoroughly wash the final peptide-resin with DCM and dry it under a vacuum.

-

For cleavage using TFMSA, suspend the dried peptide-resin in a cleavage cocktail, for example, TFMSA/TFA/thioanisole.[5]

-

Stir the mixture at room temperature for 1-2 hours.[5]

-

Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.[5]

-

Collect the precipitated peptide by centrifugation or filtration, wash it with cold diethyl ether, and dry it under a vacuum.[5]

Experimental Workflow and Diagrams

The following diagrams illustrate the key processes in the utilization of this compound in SPPS.

Caption: A single cycle of this compound incorporation in SPPS.

Caption: The coupling reaction of this compound.

References

Synthesis and Purification of Boc-D-Pro-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-D-proline N-hydroxysuccinimide ester (Boc-D-Pro-OSu), a critical reagent in peptide synthesis and drug development. This document details the underlying chemical principles, provides explicit experimental protocols, and presents key analytical data for the characterization of this important compound.

Introduction

This compound is a widely utilized activated amino acid derivative in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amine allows for controlled, stepwise peptide chain elongation. The N-hydroxysuccinimide (NHS) ester serves as an excellent leaving group, facilitating efficient amide bond formation with the N-terminal amine of a growing peptide chain under mild conditions. The incorporation of the D-enantiomer of proline is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation and to induce specific secondary structures, which can lead to improved biological activity and therapeutic potential.

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of the carboxylic acid of Boc-D-proline with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).

Chemical Reaction

The overall reaction proceeds as follows:

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from Boc-D-proline and N-hydroxysuccinimide using DCC as the coupling agent.

Materials:

-

Boc-D-proline

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Ethyl Acetate

-

Anhydrous Hexane

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-D-proline (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes to cool it to 0°C.

-

Addition of DCC: While maintaining the temperature at 0°C, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0°C for an additional 2 hours, and then let it warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: After the reaction is complete, filter the mixture through a Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous DCM.

-

Workup: Combine the filtrate and the washings. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

-

Extraction: Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethyl Acetate

-

Hexane

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to dissolve the solid completely.

-

Crystallization: Slowly add hexane to the solution at room temperature until it becomes slightly cloudy.

-

Cooling: Cool the flask in an ice bath to induce crystallization. Allow the crystals to form over a period of 1-2 hours.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to obtain pure this compound as a white solid.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₂O₆ |

| Molecular Weight | 312.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 130-140 °C |

Table 2: Expected Yield and Purity

| Parameter | Typical Value | Notes |

| Reaction Yield (Crude) | 80-95% | Dependent on reaction conditions and scale. |

| Yield after Recrystallization | 60-80% | Varies with the efficiency of the crystallization process. |

| Purity (by HPLC) | >98% | After proper purification. |

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Disclaimer: The following NMR data are predicted based on the analysis of similar compounds, including Boc-D-proline and other N-hydroxysuccinimide esters. Actual experimental values may vary slightly.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Boc (t-butyl) | ~1.45 | singlet | 9H, -C(CH₃)₃ |

| Proline β, γ-CH₂ | 1.90 - 2.40 | multiplet | 4H |

| Proline δ-CH₂ | 3.50 - 3.80 | multiplet | 2H |

| Proline α-CH | 4.30 - 4.50 | multiplet | 1H |

| NHS CH₂ | ~2.85 | singlet | 4H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Boc CH₃ | ~28.4 | -C(CH₃)₃ |

| Proline γ-C | ~24.0 | |

| Proline β-C | ~30.5 | |

| Proline δ-C | ~46.5 | |

| Proline α-C | ~59.0 | |

| Boc Quaternary C | ~80.5 | -C(CH₃)₃ |

| Boc C=O | ~154.0 | |

| Proline C=O | ~168.0 | |

| NHS C=O | ~169.0 | |

| NHS CH₂ | ~25.6 |

Table 4: Mass Spectrometry Data

| Ionization Mode | Expected m/z | Ion |

| ESI+ | 313.13 | [M+H]⁺ |

| ESI+ | 335.11 | [M+Na]⁺ |

| ESI+ | 351.09 | [M+K]⁺ |

Mandatory Visualizations

Synthesis Workflow

Experimental and Purification Workflow

A Technical Guide to the Safety of Boc-D-Pro-OSu

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling, storing, or disposing of Boc-D-Pro-OSu.

Chemical Identification and Properties

This compound, or N-Boc-D-proline N-hydroxysuccinimide ester, is a chemical reagent commonly used in peptide synthesis. Understanding its fundamental properties is the first step in ensuring its safe use in the laboratory.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-tert-Butoxycarbonyl-D-proline N-hydroxysuccinimide ester | [1][2] |

| Synonyms | BOC-D-PROLINE N-HYDROXYSUCCINIMIDE ESTER | [2] |

| CAS Number | 102185-34-2 | [1][3] |

| Molecular Formula | C₁₄H₂₀N₂O₆ | [1] |

| Molecular Weight | 312.32 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Data not available in searched results. The related compound N-Boc-D-proline has a melting point of 134-137 °C.[4][5] | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Stability | Stable under recommended storage conditions. Moisture sensitive. | [6] |

Hazard Identification and Classification

While specific GHS classification for this compound was not found in the search results, related compounds and general chemical safety principles suggest potential hazards. The user must obtain the official SDS for definitive hazard information. Based on similar compounds, the following hazards may be anticipated.

Table 2: Potential Hazard Classification

| Hazard Class | Potential Hazard Statement |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation. |

Note: This table is illustrative. The related compound N-(tert-Butoxycarbonyl)-D-prolinal is classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Risk Management and Control Measures

A systematic approach to risk management is essential when handling any chemical reagent. This involves a clear workflow from hazard identification to the implementation of control measures.

Caption: A generalized workflow for chemical risk assessment in a laboratory setting.

The hierarchy of controls should always be followed to mitigate risks, prioritizing the most effective measures.

Caption: The hierarchy of controls for mitigating exposure to hazardous chemicals.

Experimental Safety Protocols

Detailed experimental protocols for safety evaluation (e.g., toxicology studies) are proprietary and not publicly available. However, the principles of safe handling derived from SDS of similar chemicals can be outlined.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[6]

-

Eye/Face Protection : Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection : Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat.[6][7]

-

Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved P95 or EU P1 particle respirator.[6]

-

Hygiene Measures : Wash hands thoroughly after handling. Change contaminated clothing promptly.[8]

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[7] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[6][7] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[6][7] |

Storage and Disposal

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

Table 4: Storage and Disposal Recommendations

| Aspect | Recommendation |

| Storage Conditions | Keep container tightly closed in a dry, well-ventilated place.[6] Recommended storage temperature is often refrigerated (2-8°C) for related compounds.[4] Protect from moisture. |

| Incompatible Materials | Strong oxidizing agents.[6] |

| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations. The material may be sent to a licensed chemical destruction plant.[6][7] |

Toxicological and Ecological Information

No specific quantitative toxicological (e.g., LD50) or ecotoxicological data for this compound were found in the search results.[6][7] For many specialized chemical reagents, this data is not extensively studied or published. Therefore, the compound should be handled as potentially harmful, and release into the environment should be avoided.[7]

References

- 1. peptide.com [peptide.com]

- 2. This compound CAS#: 102185-34-2 [amp.chemicalbook.com]

- 3. This compound | 102185-34-2 [chemicalbook.com]

- 4. N-Boc- D -proline 99 37784-17-1 [sigmaaldrich.com]

- 5. N-Boc-D-proline | 37784-17-1 [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Cornerstone of Conformational Constraint: A Technical Guide to Boc-D-Pro-OSu in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles and practical applications of N-tert-butyloxycarbonyl-D-proline N-hydroxysuccinimide ester (Boc-D-Pro-OSu) in solid-phase peptide synthesis (SPPS). The incorporation of D-proline residues into peptide sequences is a critical strategy for enhancing metabolic stability and inducing specific secondary structures, thereby modulating the biological activity of synthetic peptides. This document details the core chemical principles, provides comprehensive experimental protocols, and presents quantitative data to facilitate the effective use of this valuable building block in peptide research and drug development.

Core Principles: The Significance of this compound in SPPS

The use of this compound in SPPS is underpinned by two key strategic advantages: the Boc/Bzl protection strategy and the unique structural contributions of the D-proline residue.

The Boc/Bzl Protection Strategy: This classic approach to SPPS utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group. Side-chain functional groups are typically protected by more acid-stable benzyl-based groups. This graduated acid lability allows for the selective removal of the Nα-Boc group at each cycle of peptide elongation using a moderately strong acid, such as trifluoroacetic acid (TFA), without prematurely cleaving the side-chain protecting groups or the peptide from the resin. The final cleavage of the peptide from the solid support and removal of all protecting groups is achieved with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The Boc/Bzl strategy is particularly robust for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.

The Role of D-Proline: Proline's unique cyclic structure, with its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to the peptide backbone.[1][2][3] When incorporated into a peptide, it restricts the available dihedral angles and can act as a "helix breaker" or induce β-turns.[1][2] The use of the D-enantiomer, D-proline, offers two primary benefits:

-

Enhanced Enzymatic Stability: Peptides containing D-amino acids exhibit increased resistance to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[4]

-

Conformational Control: The incorporation of D-proline introduces a distinct conformational bias, influencing the peptide's secondary structure and its subsequent binding affinity and selectivity for biological targets.[4]

This compound as an Activated Ester: this compound is an N-hydroxysuccinimide (NHS) ester of Boc-D-proline. NHS esters are "activated" forms of the carboxylic acid, making them more susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[5] The use of a pre-activated building block like this compound can offer advantages in terms of reaction cleanliness and predictability compared to in-situ activation methods, where the activating agent is added directly to the reaction vessel.[6]

Data Presentation: Quantitative Parameters in this compound Coupling

The following tables summarize key quantitative parameters for the successful incorporation of Boc-D-Proline using both pre-activated this compound and common in-situ activation methods in a typical Boc-SPPS workflow. It is important to note that specific literature data directly comparing the coupling efficiency of this compound to in-situ methods for D-proline is limited. The data presented for this compound is extrapolated from typical performance of NHS esters in SPPS and general knowledge of proline coupling kinetics.

Table 1: Typical Synthesis Parameters for Boc-D-Proline Incorporation

| Parameter | Value | Notes |

| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[6] |

| Boc-Amino Acid Excess | 1.5 - 3.0 equivalents | Relative to resin substitution. Using pre-activated this compound may allow for a lower excess compared to in-situ methods. |

| In-situ Coupling Reagent Excess | 1.5 - 3.0 equivalents | e.g., DCC, HBTU. Relative to the amino acid.[6] |

| Coupling Time | 1 - 4 hours | Proline's secondary amine can lead to slower coupling kinetics. Monitoring is recommended.[6] |

| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[6] |

| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM (for standard protocol).[6] |

Table 2: Expected Coupling Efficiency and Yields for Boc-D-Proline

| Parameter | Expected Value (this compound) | Expected Value (In-situ Activation) | Factors Influencing Outcome |

| Coupling Efficiency (per step) | ~98-99.5% | ~98-99.5% | May require double coupling or optimized reagents due to the secondary amine. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test).[5][6] |

| Overall Crude Peptide Yield | 50 - 80% | 50 - 80% | Highly dependent on peptide length and sequence.[6] |

| Crude Peptide Purity (by HPLC) | 40 - 70% | 40 - 70% | Purification is typically required.[6] |

| Final Purified Peptide Yield | 10 - 30% | 10 - 30% | Dependent on the efficiency of purification steps.[6] |

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for the key steps in Boc-SPPS incorporating this compound.

Resin Swelling

Proper swelling of the resin is crucial for efficient reagent diffusion and reaction kinetics.

-

Procedure:

-

Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent by filtration.

-

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

-

Procedure:

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[1]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes.[6]

-

Drain the pre-wash solution and add fresh deprotection solution.

-

Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.[6]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[6]

-

Neutralization

This step is critical to deprotonate the N-terminal ammonium salt to the free amine, enabling the subsequent coupling reaction.

-

Procedure (Standard):

-

Procedure (In-situ): This method combines neutralization and coupling, which can be advantageous for preventing aggregation. The base is added along with the activated amino acid.

Coupling of this compound

This procedure describes the coupling of the pre-activated this compound.

-

Materials:

-

Neutralized peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase synthesis reaction vessel

-

Shaker

-

-

Procedure:

-

In a separate vessel, dissolve this compound (1.5 - 3.0 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method suitable for secondary amines, such as the Isatin or Chloranil test.[6] A negative test indicates complete coupling.

-

If the coupling is incomplete, a second coupling can be performed by repeating steps 1-3 with freshly prepared this compound solution.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

-

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups.

-

Procedure (HF Cleavage):

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Transfer the dried resin to a specialized HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.

-

Cool the reaction vessel to -78 °C and carefully distill anhydrous HF into the vessel.

-

The cleavage reaction is typically carried out at 0 °C for 1-2 hours.

-

After the reaction, the HF is carefully removed by evaporation under a stream of nitrogen.

-

The crude peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and dried.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of this compound in SPPS.

Caption: Cyclical workflow of Boc-SPPS for the incorporation of this compound.

Caption: Simplified mechanism of peptide bond formation using this compound.

Caption: Experimental workflow for investigating the biological effects of a D-proline peptide.

References

- 1. digital.csic.es [digital.csic.es]

- 2. benchchem.com [benchchem.com]

- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of D-Proline in Sculpting Peptide Structure and Enhancing Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the incorporation of non-canonical amino acids has emerged as a powerful strategy to modulate structure, enhance stability, and unlock novel functionalities. Among these, D-proline, the dextrorotatory enantiomer of the naturally occurring L-proline, holds a position of particular significance. Its unique stereochemistry and rigid cyclic structure impose profound conformational constraints on the peptide backbone, offering a versatile tool for rational peptide design and the development of next-generation therapeutics. This technical guide provides an in-depth exploration of the multifaceted role of D-proline in shaping peptide architecture and function, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

D-Proline's Influence on Peptide Structure: A Conformational Master Key

The incorporation of D-proline into a peptide sequence introduces a localized disruption of the typical L-amino acid backbone geometry. This "chiral perturbation" is a key determinant of its profound impact on secondary structure.

Induction of β-Turns

One of the most well-documented roles of D-proline is its remarkable ability to induce and stabilize β-turns, compact secondary structures that reverse the direction of the polypeptide chain.[1][2] A D-proline residue at the i+1 position of a β-turn is particularly effective in promoting a type II' β-turn conformation.[3] This is attributed to the favorable torsional angles (φ, ψ) adopted by the D-proline residue, which preorganize the backbone into the turn-like structure. The rigid pyrrolidine ring of D-proline restricts the available conformational space, thereby reducing the entropic penalty of folding into a defined turn.[4]

Table 1: Comparison of β-Turn Propensities

| Amino Acid Position | Typical β-Turn Inducing Residues | D-Proline Position for Type II' β-Turn |

| i+1 | Pro, Gly, Asn, Asp | D-Pro |

| i+2 | Gly, Pro | - |

Note: This table provides a simplified overview. Turn propensity is context-dependent.

Modulation of Cis-Trans Isomerism

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans isomer is energetically favored for most X-L-Pro bonds, the energy difference between the two states is smaller than for other amino acid residues. The introduction of D-proline can further influence this equilibrium. The stereochemistry of D-proline can alter the steric interactions between the side chains of the preceding residue and the proline ring, thereby shifting the cis-trans equilibrium. This modulation of the peptide backbone has significant implications for protein folding, molecular recognition, and biological activity.[5]

Functional Consequences of D-Proline Incorporation

The structural alterations induced by D-proline translate into significant functional advantages, particularly in the context of drug development.

Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body.[6][7] These enzymes exhibit high stereospecificity for L-amino acids. The incorporation of D-proline renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, thereby significantly extending the peptide's half-life in serum and other biological fluids.[8][9]

Table 2: Illustrative Half-Life Comparison of Peptides in Human Serum

| Peptide Sequence | Key Structural Feature | Estimated Half-life (t½) in Human Serum |

| L-Ala-L-Pro-L-Phe | All L-amino acids | < 1 hour |

| L-Ala-D-Pro -L-Phe | D-proline substitution | > 24 hours |

Note: These are representative values to illustrate the principle. Actual half-lives are sequence and context-dependent.[8][10]

Modulation of Biological Activity

By inducing specific conformations, D-proline can optimize the presentation of key pharmacophoric residues for interaction with biological targets such as receptors and enzymes. This can lead to enhanced binding affinity, selectivity, and overall biological activity.

In the design of enzyme inhibitors, D-proline can serve as a rigid scaffold to orient functional groups for optimal interaction with the enzyme's active site.[11][12] The constrained conformation can lead to a more favorable enthalpy of binding and improved inhibitory potency.

Table 3: Comparative Inhibitory Activity (IC50) of Metalloproteinase Inhibitors

| Inhibitor | Proline Stereochemistry | Target Enzyme | IC50 (nM) |

| Compound A | L-Proline derivative | MMP-2 | 58 |

| Compound B | D-Proline derivative | MMP-2 | 8 |

| Compound C | L-Proline derivative | MMP-13 | 120 |

| Compound D | D-Proline derivative | MMP-13 | 15 |

Data compiled from various sources for illustrative purposes.[12][13]

The incorporation of D-proline into antimicrobial peptides can enhance their efficacy and selectivity.[14] By inducing specific secondary structures, D-proline can improve the peptide's ability to interact with and disrupt microbial membranes, while minimizing toxicity towards host cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of D-proline-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of D-Proline Containing Peptides

This protocol outlines the manual synthesis of a peptide containing D-proline using the Fmoc/tBu strategy.[15][16][17][18]

Materials:

-

Fmoc-Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Fmoc-protected L-amino acids

-

Fmoc-D-Pro -OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if Cys is present)

-

Water

-

Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

For coupling of Fmoc-D-Pro-OH , follow the same procedure.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with ether, and air-dry.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

This protocol describes a method to compare the stability of a D-proline-containing peptide with its L-proline counterpart in human serum.[9][10][19]

Materials:

-

Purified L-proline peptide and D-proline peptide

-

Human serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator at 37°C

-

Microcentrifuge

-

RP-HPLC system

Procedure:

-

Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in water or PBS.

-

Incubation:

-

In separate microcentrifuge tubes, add a defined amount of each peptide stock solution to pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL.

-

Incubate the tubes at 37°C.

-

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Protein Precipitation: Immediately add an equal volume of 10% TFA in ACN to the aliquot to precipitate serum proteins and stop enzymatic degradation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

HPLC Analysis:

-

Analyze the supernatant by RP-HPLC using a C18 column.

-

Use a gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.

-

Monitor the absorbance at 214 nm.

-

-

Data Analysis:

-

Determine the peak area of the intact peptide at each time point.

-

Calculate the percentage of intact peptide remaining relative to the t=0 time point.

-

Plot the percentage of intact peptide versus time to determine the half-life (t½) for each peptide.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol outlines the use of CD spectroscopy to analyze the secondary structure of a peptide, particularly to identify the presence of β-turns induced by D-proline.[2][20][21]

Materials:

-

Purified peptide

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

-

Quartz cuvette with a 1 mm path length

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Dissolve the peptide in the phosphate buffer to a final concentration of 0.1-0.2 mg/mL. Prepare a buffer blank.

-

Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters (e.g., wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min).

-

Blank Measurement: Record the CD spectrum of the buffer blank.

-

Sample Measurement: Record the CD spectrum of the peptide solution.

-

Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].

-

Spectral Analysis: Analyze the resulting CD spectrum. A characteristic spectrum for a type II' β-turn often shows a positive band around 220-230 nm and a strong negative band around 200-205 nm.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

This protocol provides a general workflow for using 2D NMR spectroscopy to determine the solution conformation of a D-proline-containing peptide.[5][22][23]

Materials:

-

Purified peptide (isotopically labeled, e.g., with ¹⁵N and ¹³C, for more complex peptides)

-

NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 1-5 mM.

-

NMR Experiments: Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provides crucial distance restraints for structure calculation.

-

-

Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence. The characteristic chemical shifts of protons in and around the D-proline residue can provide initial evidence for a β-turn. For instance, the CαH proton of the residue preceding D-proline often shows a downfield shift.[3]

-

Structural Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

-

Structure Calculation: Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental restraints.

-

Structure Validation: Assess the quality of the calculated structures using various statistical parameters.

Broth Microdilution Assay for Antimicrobial Activity

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a D-proline-containing antimicrobial peptide.[11][24][25][26][27]

Materials:

-

Purified peptide

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Peptide Dilution Series: Prepare a series of two-fold dilutions of the peptide in MHB in the 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing D-Proline's Role: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of D-proline in peptide science.

Signaling Pathway of a D-Proline Containing Neuropeptide Analog

Certain neuropeptides and their analogs containing D-proline exhibit enhanced stability and receptor affinity, making them valuable research tools and potential therapeutics.[5][14][28][29] The following diagram illustrates a hypothetical signaling pathway for a D-proline-containing agonist of a G-protein coupled receptor (GPCR).

References

- 1. benchchem.com [benchchem.com]

- 2. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. mdpi.com [mdpi.com]

- 13. Novel Potent Proline-Based Metalloproteinase Inhibitors: Design, (Radio)Synthesis, and First in Vivo Evaluation as Radiotracers for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuropeptide signalling systems – an underexplored target for venom drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. researchgate.net [researchgate.net]

- 17. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 18. rsc.org [rsc.org]

- 19. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ias.ac.in [ias.ac.in]

- 23. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 26. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. A neuropeptide signaling pathway regulates synaptic growth in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc Protecting Group Chemistry

For researchers, scientists, and drug development professionals engaged in the nuanced field of organic synthesis, the strategic use of protecting groups is paramount. Among the arsenal of tools available, the tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1] Its widespread adoption is a testament to its unique combination of stability across a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of Boc protecting group chemistry, from its fundamental principles and reaction mechanisms to detailed experimental protocols and quantitative data.

Core Principles of the Boc Protecting Group

The primary role of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[1] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[1][2]

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1][3] This orthogonality is a critical feature that enables the selective deprotection of different functional groups within the same molecule, a crucial aspect of complex, multi-step syntheses.[3][4]

Chemical Structure of the Boc Group:

The tert-butyloxycarbonyl group consists of a tert-butyl group attached to a carbonyl group via an oxygen atom.

Mechanism of Action

The utility of the Boc group lies in the well-defined mechanisms for its introduction (protection) and removal (deprotection).

1. Boc Protection of Amines:

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1][4] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which then breaks down into the stable byproducts carbon dioxide and tert-butanol.[5] The reaction can be performed with or without a base.[5][6]

2. Boc Deprotection:

The Boc group is characteristically labile to acidic conditions.[3] The most common method for its removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][7] The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[8] This unstable intermediate readily decarboxylates to release the free amine and carbon dioxide.[8][9] The tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.[7]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is influenced by several factors, including the nature of the amine, the choice of reagents, solvent, and temperature. The following tables summarize typical quantitative data for these reactions.

Table 1: Typical Conditions and Yields for Boc Protection of Amines

| Amine Type | Reagent | Base (optional) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Aromatic (Aniline) | (Boc)₂O / Amberlyst-15 | - | Solvent-free | Room Temp. | < 1 min | 99 | |

| Primary Aliphatic | (Boc)₂O | Triethylamine | Acetonitrile | 0 - Room Temp. | 1 h | High | [10] |

| Various Amines | (Boc)₂O | - | Water/Acetone | Room Temp. | 8 - 12 min | High | [11] |

| Secondary Aromatic | (Boc)₂O | - | Methanol | Room Temp. | 24 - 48 h | - | [12] |

Table 2: Comparison of Common Boc Deprotection Methods

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30 min - 2 h | Very common and efficient.[7][13] | [7][13][14] |

| Hydrochloric Acid (4M) | 1,4-Dioxane | Room Temp. | 1 - 4 h | Product often precipitates as the hydrochloride salt.[7] | [7] |

| Formic Acid | - | 50 - 60 | 2 - 8 h | A milder alternative to TFA or HCl.[13] | [13] |

| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | Mild conditions.[15] | [15] |

| Water | - | Reflux | 1 - 6 h | Green, catalyst-free method.[16] | [16] |

| Thermal | Toluene | 230 | 30 min | For specific substrates, avoids strong acids.[10] | [10] |

Experimental Protocols